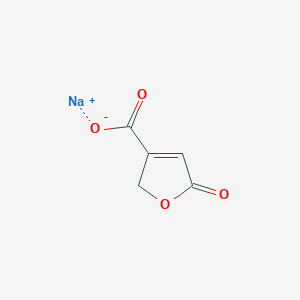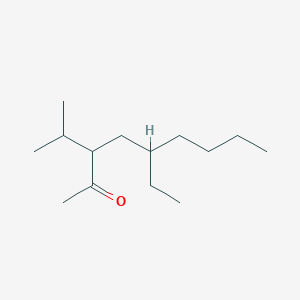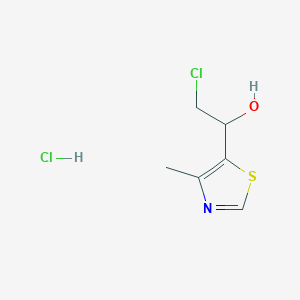![molecular formula C29H59NO3 B13441693 N-[6-Hydroxy-5-(hydroxymethyl)hexyl]docosanamide](/img/structure/B13441693.png)
N-[6-Hydroxy-5-(hydroxymethyl)hexyl]docosanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of N-[6-Hydroxy-5-(hydroxymethyl)hexyl]docosanamide involves multiple steps. One common synthetic route includes the reaction of docosanoic acid with 6-hydroxy-5-(hydroxymethyl)hexylamine under specific conditions to form the desired amide bond. The reaction typically requires a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
N-[6-Hydroxy-5-(hydroxymethyl)hexyl]docosanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Wissenschaftliche Forschungsanwendungen
N-[6-Hydroxy-5-(hydroxymethyl)hexyl]docosanamide has several scientific research applications:
Wirkmechanismus
The mechanism of action of N-[6-Hydroxy-5-(hydroxymethyl)hexyl]docosanamide involves its interaction with molecular targets such as RNA molecules. It can form stable complexes with RNA, facilitating their delivery into cells. The hydroxyl and amide groups in the compound play a crucial role in these interactions, enabling the compound to effectively bind and transport RNA molecules.
Vergleich Mit ähnlichen Verbindungen
N-[6-Hydroxy-5-(hydroxymethyl)hexyl]docosanamide can be compared with other similar compounds such as:
N-[6-Hydroxyhexyl]docosanamide: Lacks the additional hydroxymethyl group, which may affect its binding affinity and stability with RNA molecules.
N-[5-(Hydroxymethyl)hexyl]docosanamide: Lacks the hydroxyl group at the 6th position, which may influence its solubility and reactivity.
N-[6-Hydroxy-5-(hydroxymethyl)hexyl]octadecanamide: Has a shorter fatty acid chain, which may impact its hydrophobic interactions and overall stability.
This compound stands out due to its unique combination of hydroxyl and hydroxymethyl groups, which enhance its functionality in various applications.
Eigenschaften
Molekularformel |
C29H59NO3 |
|---|---|
Molekulargewicht |
469.8 g/mol |
IUPAC-Name |
N-[6-hydroxy-5-(hydroxymethyl)hexyl]docosanamide |
InChI |
InChI=1S/C29H59NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24-29(33)30-25-22-21-23-28(26-31)27-32/h28,31-32H,2-27H2,1H3,(H,30,33) |
InChI-Schlüssel |
JIYKXLVAQGQHCP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)NCCCCC(CO)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(S)-O-(5-Isoquinolinesulfonyl)-N-tert-boc-N-methyltyrosyl]-4-phenyl-piperazine](/img/structure/B13441610.png)


![3-([1,1'-Biphenyl]-4-YL)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B13441629.png)
![(R)-8-Methyl-3-phenyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B13441649.png)

![3-cyclohexyl-1-[[(4R,5R)-8-[2-(3-fluorophenyl)ethynyl]-2-[(2S)-1-hydroxypropan-2-yl]-4-methyl-1,1-dioxo-4,5-dihydro-3H-6,1$l^{6},2-benzoxathiazocin-5-yl]methyl]-1-methylurea](/img/structure/B13441669.png)







